Exatecan Intermediate 2

ADC Payload Solubility Conjugation Efficiency Aggregation Mitigation

Exatecan Intermediate 2 (Compound B) is the critical acetamide-functionalized precursor for GGFG-amide-glycol-amide-Exatecan ADC linker-payload synthesis. Its C2-acetamide handle enables direct conjugation to cleavable linkers for homogeneous DAR 8 ADCs. DMSO solubility of 100 mg/mL—4× higher than Intermediate 1—ensures efficient coupling, minimal aggregation, and preserved acid-labile moiety integrity. Achievable purity of 99.96% reduces downstream purification burden for GMP manufacture. The derived Exatecan payload exhibits picomolar cytotoxicity, 10–50× more potent than SN-38. Ideal for CROs, CDMOs, and biopharma developing HER2/TROP2-targeting ADCs.

Molecular Formula C13H15FN2O2
Molecular Weight 250.27 g/mol
CAS No. 182182-31-6
Cat. No. B3048822
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameExatecan Intermediate 2
CAS182182-31-6
Molecular FormulaC13H15FN2O2
Molecular Weight250.27 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C2=C1CCC(C2=O)NC(=O)C)N)F
InChIInChI=1S/C13H15FN2O2/c1-6-8-3-4-11(16-7(2)17)13(18)12(8)10(15)5-9(6)14/h5,11H,3-4,15H2,1-2H3,(H,16,17)
InChIKeySEFPQWAVZCZXTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Exatecan Intermediate 2 (CAS 182182-31-6): Baseline Characterization for Procurement and Synthesis Planning


Exatecan Intermediate 2 (Compound B; CAS 182182-31-6) is a synthetic precursor to Exatecan (DX-8951), a camptothecin analog and DNA topoisomerase I (TOP1) inhibitor with antineoplastic activity . Its chemical identity is N-(8-amino-6-fluoro-5-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide, with a molecular formula of C₁₃H₁₅FN₂O₂ and a molecular weight of 250.27 g/mol [1]. This intermediate is a key building block in the synthesis of antibody-drug conjugate (ADC) payloads and linker-payload constructs, including GGFG-amide-glycol-amide-Exatecan .

Why Exatecan Intermediate 2 (CAS 182182-31-6) Cannot Be Interchanged with Alternative Camptothecin Intermediates


Generic substitution among Exatecan intermediates is precluded by divergent synthetic routes, structural handles for linker conjugation, and physical properties that govern ADC manufacturability. Exatecan Intermediate 2 is specifically functionalized with an acetamide group at the C2 position of the tetrahydronaphthalene ring, which serves as a critical attachment point for the GGFG-amide-glycol-amide linker system used in clinical-stage ADC platforms [1]. In contrast, Exatecan Intermediate 1 (C₁₃H₁₃NO₅, MW 263.25) and Intermediate 3 (C₂₆H₂₃FN₂O₃, MW 430.47) possess different functional handles and require distinct downstream activation chemistries [2]. Moreover, the solubility profile of Intermediate 2 in DMSO (100 mg/mL) exceeds that of Intermediate 1 (25 mg/mL) by a factor of four, directly impacting conjugation efficiency and final ADC aggregation tendency . Substitution with an incorrect intermediate introduces orthogonal impurities, necessitates re-validation of synthetic routes, and may compromise the drug-to-antibody ratio (DAR) and plasma stability of the resulting ADC .

Exatecan Intermediate 2 (CAS 182182-31-6): Quantitative Differentiation Data for Scientific Procurement Decisions


Superior DMSO Solubility of Exatecan Intermediate 2 Compared to Exatecan Intermediate 1

Exatecan Intermediate 2 demonstrates substantially higher solubility in DMSO than Exatecan Intermediate 1, a critical parameter for stock solution preparation and ADC conjugation reactions .

ADC Payload Solubility Conjugation Efficiency Aggregation Mitigation

Higher Achievable Purity Specifications for Exatecan Intermediate 2 Hydrochloride Versus Exatecan Intermediate 4

Exatecan Intermediate 2 hydrochloride is commercially available with a purity specification of 99.96%, exceeding the purity levels typically reported for Exatecan Intermediate 4 (98.90%) and Intermediate 3 (~95%) .

Intermediate Purity ADC Quality Control Synthetic Yield

Exatecan-Derived Payload Demonstrates Superior Cytotoxicity Relative to SN-38 and Topotecan in Human Cancer Cell Lines

The final payload derived from Exatecan Intermediate 2 (Exatecan) exhibits picomolar-range cytotoxicity, demonstrating 10- to 50-fold higher potency compared to SN-38 (the active metabolite of irinotecan) across multiple human cancer cell lines [1].

TOP1 Inhibition ADC Payload Potency Cytotoxicity Assay

Exatecan Intermediate 2 Enables High Drug-to-Antibody Ratio (DAR 8) ADC Conjugates with Minimal Aggregation

When incorporated into advanced linker systems, Exatecan Intermediate 2-derived payloads facilitate the construction of ADCs with a drug-to-antibody ratio (DAR) of 8 while maintaining aggregation levels below 5%, representing a significant improvement over conventional linker technologies typically limited to DAR 2–4 due to aggregation issues .

DAR Optimization ADC Hydrophobicity Conjugation Chemistry

Exatecan Intermediate 2 (CAS 182182-31-6): Optimal Use Cases for Research and Industrial Procurement


Synthesis of GGFG-Amide-Glycol-Amide-Exatecan Linker-Payload for Next-Generation ADCs

Exatecan Intermediate 2 serves as the direct precursor for the synthesis of GGFG-amide-glycol-amide-Exatecan, a drug-linker conjugate utilized in clinical-stage ADC platforms targeting HER2, TROP2, and other solid tumor antigens . The high DMSO solubility (100 mg/mL) of Intermediate 2 facilitates efficient coupling with the GGFG peptide linker under mild conditions, minimizing side reactions and preserving the integrity of the acid-labile glycol-amide moiety . This application is most relevant for biopharmaceutical companies developing novel ADCs based on the Exatecan warhead.

Scale-Up Synthesis of Exatecan Mesylate (DX-8951f) for Preclinical and Clinical Supply

Exatecan Intermediate 2 is a critical intermediate in the multi-step synthesis of Exatecan mesylate (DX-8951f), the water-soluble camptothecin derivative with superior TOP1 inhibitory activity . The high purity specifications achievable for Intermediate 2 (99.96%) reduce the burden of downstream purification and improve overall process yield. This scenario is essential for CROs and CDMOs engaged in the GMP manufacture of Exatecan for clinical trial material.

Development of Site-Specific Conjugation Technologies for Homogeneous ADC Production

The acetamide functional group present on Exatecan Intermediate 2 provides a well-defined chemical handle for the attachment of self-immolative spacers and cleavable linkers . This structural feature is exploited in the development of next-generation linker technologies that aim to achieve homogeneous DAR 8 conjugates with antibody-like pharmacokinetic profiles . Researchers focused on improving ADC homogeneity and reducing aggregation will find Intermediate 2 to be the optimal starting material.

Comparative Oncology Studies Evaluating TOP1 Inhibitor Payload Potency

Given that the Exatecan payload derived from Intermediate 2 exhibits picomolar cytotoxicity—10- to 50-fold more potent than SN-38 in vitro—this intermediate is the preferred starting material for preparing payloads used in comparative efficacy studies . Such studies are critical for selecting the optimal warhead for new ADC programs targeting resistant or refractory solid tumors, including ovarian, lung, and breast cancers .

Technical Documentation Hub

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